12-Hydroxycyclododeca-4,8-dien-1-one
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Overview
Description
12-Hydroxycyclododeca-4,8-dien-1-one is an organic compound with a unique structure characterized by a twelve-membered ring containing two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxycyclododeca-4,8-dien-1-one typically involves the cyclization of linear precursors followed by functional group modifications. One common method involves the cyclization of dodeca-4,8-dien-1-one, followed by hydroxylation to introduce the hydroxyl group at the 12th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The process often includes purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxycyclododeca-4,8-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to form saturated rings.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 12-ketocyclododeca-4,8-dien-1-one.
Reduction: Formation of cyclododecanone.
Substitution: Formation of 12-chlorocyclododeca-4,8-dien-1-one.
Scientific Research Applications
12-Hydroxycyclododeca-4,8-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 12-Hydroxycyclododeca-4,8-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in various chemical reactions. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-4,8-dien-1-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclododecanone: Saturated version of the compound, with different chemical properties.
12-Chlorocyclododeca-4,8-dien-1-one: Similar structure but with a chlorine atom instead of a hydroxyl group
Uniqueness
12-Hydroxycyclododeca-4,8-dien-1-one is unique due to the presence of both double bonds and a hydroxyl group in a twelve-membered ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
12-hydroxycyclododeca-4,8-dien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11,13H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVRTGSMRPGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(=O)C(CCC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80765847 |
Source
|
Record name | 12-Hydroxycyclododeca-4,8-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80765847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114347-16-9 |
Source
|
Record name | 12-Hydroxycyclododeca-4,8-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80765847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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